5-Fluoro-2-(oxan-4-yloxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are a category of nitrogen-containing heterocycles that play a crucial role in biochemistry, particularly in the structure of nucleic acids. This specific compound features a fluorine atom and an oxan-4-yloxy substituent, which may impart unique properties relevant to medicinal chemistry and drug design.
The compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and drug development. It is often utilized in research settings for its potential applications in pharmaceuticals, particularly in cancer treatment and other therapeutic areas.
5-Fluoro-2-(oxan-4-yloxy)pyrimidine is classified as:
The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine can be achieved through several methods, often involving multi-step reactions that include key transformations such as:
Recent advancements in synthetic methodologies have improved the efficiency of synthesizing pyrimidine derivatives. For instance, methods utilizing transition metal catalysts or ultrasound-assisted reactions have shown promise in enhancing yield and selectivity for specific derivatives, including those with fluorinated substituents .
The molecular structure of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine can be represented by its chemical formula . Its structural features include:
Key data regarding the molecular structure includes:
5-Fluoro-2-(oxan-4-yloxy)pyrimidine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which can enhance electrophilic attack at other sites on the molecule .
The mechanism of action for compounds like 5-Fluoro-2-(oxan-4-yloxy)pyrimidine often involves interaction with biological targets such as enzymes or receptors. In particular, fluorinated pyrimidines are known to inhibit nucleoside metabolism, affecting DNA synthesis and repair processes.
Research indicates that fluorinated derivatives can exhibit enhanced binding affinity to target enzymes compared to their non-fluorinated counterparts, potentially leading to increased efficacy in therapeutic applications .
Relevant analyses indicate that the presence of fluorine significantly alters the compound's lipophilicity and metabolic stability .
5-Fluoro-2-(oxan-4-yloxy)pyrimidine has several scientific uses, particularly in:
Electrophilic fluorination represents a cornerstone technique for introducing fluorine directly onto the electron-rich pyrimidine ring system. This approach faces inherent challenges due to competing N-fluorination versus desired C-fluorination, particularly at the C5 position critical for biological activity. The electron-deficient nature of pyrimidines generally favors nucleophilic substitution; however, activated substrates (e.g., aminopyrimidines) undergo efficient electrophilic fluorination. F-TEDA-BF₄ (Selectfluor™) has emerged as the reagent of choice for such transformations due to its stability, handling safety, and controllable reactivity in aqueous environments [5] [8].
Key studies demonstrate that solvent selection critically influences fluorination efficiency. While early efforts in acetonitrile yielded substantial byproducts (e.g., chlorinated impurities), switching to aqueous systems at 65°C significantly enhanced reaction kinetics and regioselectivity for 5-fluoropyrimidine derivatives. This protocol achieves ~50% yield for 5-fluoro-aminopyridinecarboxylic acid systems – a notable efficiency for heterocyclic electrophilic fluorination [5]. The mechanism involves electrophilic attack by F⁺ equivalent from F-TEDA, facilitated by the electron-donating amino group, followed by rearomatization. Competitive N-fluorination remains a yield-limiting factor, necessitating precise stoichiometric control and reaction quenching.
Table 1: Performance of Electrophilic Fluorinating Agents in Pyrimidine Systems
Reagent | Solvent | Temperature (°C) | Yield (%) | Major Byproducts |
---|---|---|---|---|
F-TEDA (Selectfluor™) | Water | 65 | 40-50 | Chlorinated analogs, N-F isomers |
Acetyl hypofluorite | Dichloromethane | -78 | <15 | Oxidation products |
Xenon difluoride | Acetonitrile | 25 | 20-30 | Difluorinated derivatives |
NFSI | THF | 60 | 25-35 | Des-amino products |
The installation of the oxan-4-yloxy (tetrahydropyran-4-yloxy) group at the pyrimidine C2 position leverages the differential reactivity of halogen sites within dihalopyrimidines. This moiety enhances metabolic stability and modulates physicochemical properties. 2,4-Dichloro-5-fluoropyrimidine serves as the primary substrate, where the C4 chlorine is significantly more labile than C2 due to resonance-assisted electron withdrawal by the adjacent nitrogen. This reactivity differential enables sequential substitution: initial displacement at C4 by a primary amine (e.g., aniline derivatives), followed by oxan-4-ol coupling at C2 under mild basic conditions [8] [10].
Solvent polarity and base selection profoundly impact substitution kinetics and regioselectivity. Polar aprotic solvents (DMF, NMP) facilitate oxan-4-olate anion formation and accelerate SNAr reactions. Sterically unhindered bases like potassium carbonate provide sufficient nucleophilicity without promoting hydrolysis. Critical studies in patent literature describe yields exceeding 75% for 5-fluoro-2-(oxan-4-yloxy)pyrimidine formation when using 2.2 equivalents of oxan-4-ol and 3.0 equivalents of K₂CO₃ in refluxing DMF (110°C, 6-8 hours) [10]. Microwave irradiation reduces reaction times to <1 hour while maintaining comparable yields. Computational analyses confirm that the oxan-4-yloxy group's conformation influences electron delocalization within the pyrimidine ring, subtly altering its hydrogen-bonding capacity.
Table 2: Solvent and Base Effects on Oxan-4-yloxy Installation
Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C4) |
---|---|---|---|---|---|
DMF | K₂CO₃ | 110 | 8 | 78 | >99:1 |
NMP | Cs₂CO₃ | 120 | 6 | 82 | >99:1 |
THF | DBU | 80 | 12 | 45 | 95:5 |
Dioxane | NaH | 100 | 10 | 68 | 97:3 |
Acetonitrile | TEA | 82 | 15 | 32 | 90:10 |
Solid-phase synthesis (SPS) enables precise positional control for incorporating 5-fluoro-2-(oxan-4-yloxy)pyrimidine scaffolds into complex architectures, particularly peptide conjugates and oligonucleotides. Resin selection dictates functional group compatibility and reaction efficiency. Controlled-pore glass (CPG) and polyethylene glycol-polystyrene (PEG-PS) hybrids exhibit superior swelling characteristics (>5 mL/g in DCM) compared to standard Merrifield resins (<3 mL/g), facilitating reagent diffusion and coupling yields >90% for fluoropyrimidine phosphoramidites [9] [10].
The critical synthetic steps involve:
Optimized protocols achieve 35-73% radiochemical yield improvements for [¹⁸F]fluorine-labeled peptides when employing Rink Amide AM resin compared to standard Wang resin. This enhancement stems from reduced steric hindrance and improved solvation kinetics. Microwave-assisted SPS (20W, 60-second pulses) reduces standard coupling times from 300 seconds to 45 seconds, minimizing acid-sensitive oxan-4-yl ether decomposition [9]. Post-synthetic purification leverages the hydrophobic tetrahydropyranyl group, enabling reversed-phase C18 separation from deletion sequences.
Table 3: Resin Performance in Solid-Phase Pyrimidine Synthesis
Resin Type | Swelling (mL/g in DCM) | Coupling Efficiency (%) | Cleavage Yield (%) | Purity (Crude, %) |
---|---|---|---|---|
PEG-PS (Tentagel) | 6.2 | 98 | 89 | 85 |
Rink Amide AM | 5.8 | 97 | 92 | 88 |
Merrifield (chloride) | 2.9 | 74 | 65 | 60 |
Wang (hydroxyl) | 3.5 | 82 | 78 | 70 |
CPG (long-chain alkyl) | 4.1 | 91 | 85 | 83 |
Transmetalation provides a pivotal route to radiolabeled 5-fluoro-2-(oxan-4-yloxy)pyrimidine complexes, particularly for rhenium-188 (¹⁸⁸Re) and fluorine-18 (¹⁸F) isotopes used in theranostics. The instability of direct Re-N bonds under physiological conditions necessitates specialized chelation strategies. Silver(I)-carbene intermediates serve as transmetalation agents, transferring N-heterocyclic carbene (NHC) ligands to fac-[¹⁸⁸Re(CO)₃]⁺ complexes at 70°C within 15 minutes [3]. However, initial ¹⁸⁸Re-NHC complexes displayed rapid dissociation (<10% intact after 1 hour in serum), prompting structural optimization.
Three critical modifications enhance radiocomplex stability:
For ¹⁸F-labeling, indirect methods via prosthetic groups overcome limitations of direct nucleophilic fluorination. [¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA) conjugates with aminopyrimidine precursors immobilized on solid phase. Recent advances employ microfluidic reactors to achieve 73.4% radiochemical yield for [¹⁸F]FBA-PEG₂₈-A₂₀FMDV₂ peptide conjugates bearing the fluoropyrimidine motif, a significant improvement over batch reactor yields [9]. Chelator-free approaches using silicon-fluoride acceptors (SiFA) demonstrate promise for direct ¹⁸F-incorporation but currently lack regioselectivity for C5 fluorination.
Table 4: Radiolabeling Strategies and Stability Profiles
Method | Isotope | RCY (%) | Specific Activity (GBq/μmol) | Stability (t₉₀ in Serum) | Major Challenge |
---|---|---|---|---|---|
Transmetalation (Ag-NHC → Re) | ¹⁸⁸Re | 85 | 15-20 | <60 minutes | In vivo dissociation |
Nucleophilic aromatic substitution | ¹⁸F | 12 | >150 | >8 hours | Low yield, competing hydrolysis |
[¹⁸F]FBA prosthetic conjugation | ¹⁸F | 42 | 35-50 | >6 hours | Multi-step synthesis |
SiFA chemistry | ¹⁸F | 68 | 90-120 | >10 hours | Regioselectivity limitations |
Key Fluorinated Pyrimidine Derivatives
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0